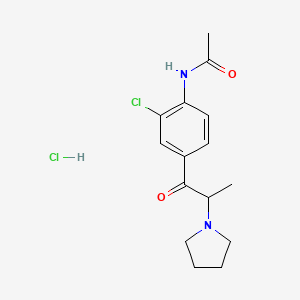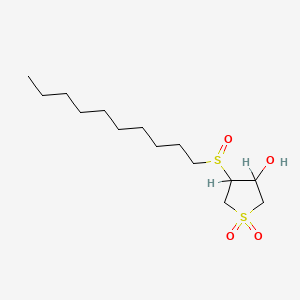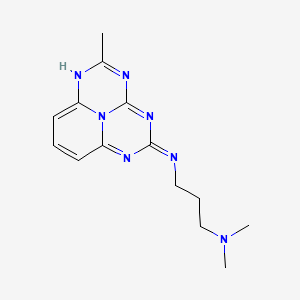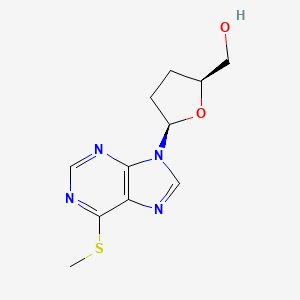
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound with a unique structure that combines a furan ring, a tetrahydrofuran ring, and a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the tetrahydrofuran ring, and the attachment of the purine derivative. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other furan derivatives, tetrahydrofuran derivatives, and purine derivatives. Examples include:
- 2-Furanmethanol, tetrahydro-5-methyl-, (2S-cis)-
- Tetrahydrofuran-2-carboxylic acid
- 6-Methylthio-9H-purine
Uniqueness
The uniqueness of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
107550-76-5 |
|---|---|
Fórmula molecular |
C11H14N4O2S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H14N4O2S/c1-18-11-9-10(12-5-13-11)15(6-14-9)8-3-2-7(4-16)17-8/h5-8,16H,2-4H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
UFWRXJDSXCFZFA-JGVFFNPUSA-N |
SMILES isomérico |
CSC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


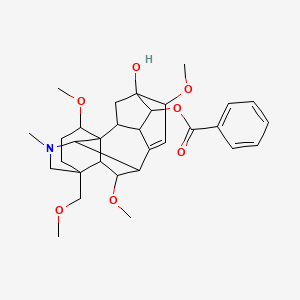
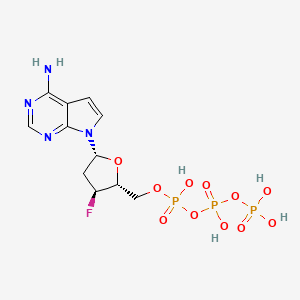
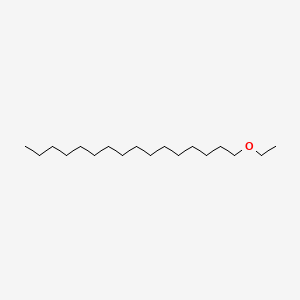
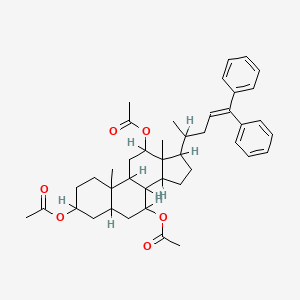

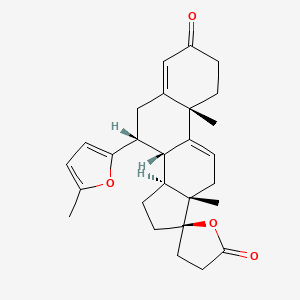
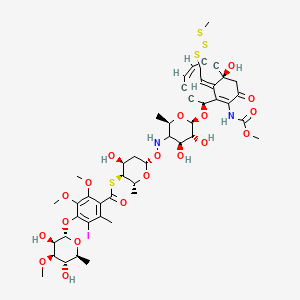

![methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide](/img/structure/B12787650.png)

